molecular formula C19H18N4O2S B306451 1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B306451
M. Wt: 366.4 g/mol
InChI Key: XQPCBRHKOCZGNW-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly known as "DMAPT" and is a potent inhibitor of the transcription factor NF-κB.

Mechanism of Action

DMAPT inhibits the transcription factor NF-κB by targeting the upstream kinase IKKβ, which is responsible for the phosphorylation and activation of the NF-κB complex. DMAPT binds to the cysteine residue of IKKβ, leading to its inactivation and subsequent inhibition of NF-κB activation. NF-κB inhibition by DMAPT results in the downregulation of various pro-inflammatory cytokines and chemokines and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
DMAPT has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, the downregulation of pro-inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells. Moreover, DMAPT has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. DMAPT has also been shown to have neuroprotective effects and to ameliorate the symptoms of neurodegenerative diseases in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAPT is its potent inhibitory effect on NF-κB activation, which makes it a promising candidate for the development of novel cancer therapies. Moreover, DMAPT has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. However, DMAPT has some limitations for lab experiments, including its poor solubility in aqueous solutions and its instability in physiological conditions.

Future Directions

DMAPT has shown promising results in preclinical studies, and further research is needed to evaluate its potential clinical applications. Some of the future directions for DMAPT research include the development of novel formulations to improve its solubility and stability, the evaluation of its efficacy in combination with other anticancer agents, and the investigation of its potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders. Moreover, further research is needed to elucidate the mechanism of action of DMAPT and to identify its molecular targets.

Synthesis Methods

The synthesis of DMAPT involves the condensation of 2-acetyl-5-methylpyrrole with 4-pyridinecarboxaldehyde, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained after the reaction of the intermediate compound with allyl bromide. The synthesis of DMAPT is relatively simple and can be achieved with high yields.

Scientific Research Applications

DMAPT has been extensively studied for its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. DMAPT has been shown to inhibit the transcription factor NF-κB, which plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. NF-κB is frequently overexpressed in cancer cells and contributes to the development and progression of various types of cancer. DMAPT has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Moreover, DMAPT has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

properties

Product Name

1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H18N4O2S/c1-4-9-22-18(25)16(17(24)21-19(22)26)11-14-10-12(2)23(13(14)3)15-5-7-20-8-6-15/h4-8,10-11H,1,9H2,2-3H3,(H,21,24,26)/b16-11-

InChI Key

XQPCBRHKOCZGNW-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C\3/C(=O)NC(=S)N(C3=O)CC=C

SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)NC(=S)N(C3=O)CC=C

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)NC(=S)N(C3=O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.